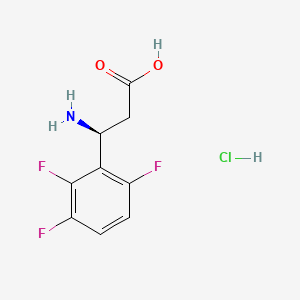
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural features, including the presence of trifluorophenyl groups, which impart distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,3,6-trifluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding amino alcohol.
Amino Acid Formation: The amino alcohol is then converted into the desired amino acid through a series of steps, including protection and deprotection of functional groups.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, while the amino acid moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid
- (S)-3-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
- (S)-3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H9ClF3NO2 |
|---|---|
Peso molecular |
255.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,3,6-trifluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-4-1-2-5(11)9(12)8(4)6(13)3-7(14)15;/h1-2,6H,3,13H2,(H,14,15);1H/t6-;/m0./s1 |
Clave InChI |
FAFOOOBXBBAKIC-RGMNGODLSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1F)[C@H](CC(=O)O)N)F)F.Cl |
SMILES canónico |
C1=CC(=C(C(=C1F)C(CC(=O)O)N)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


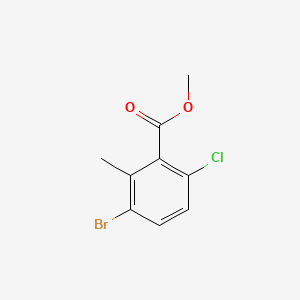
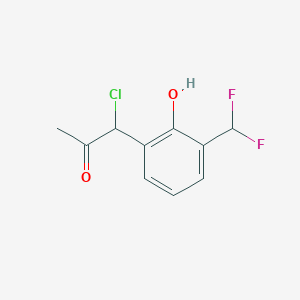

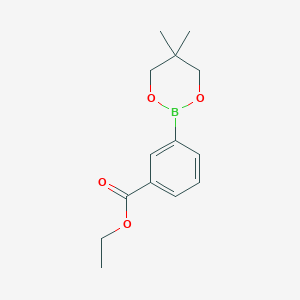
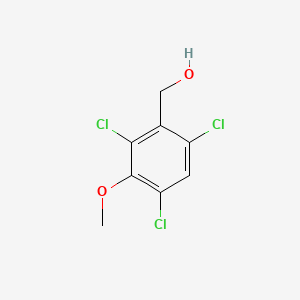
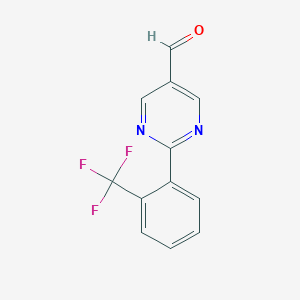

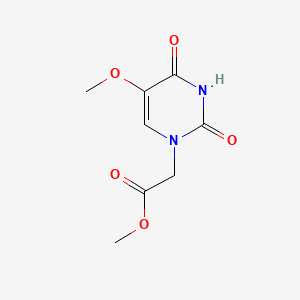
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
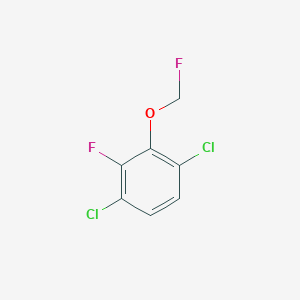
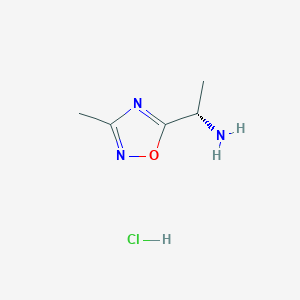
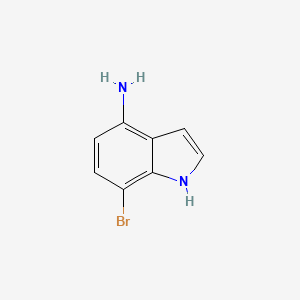
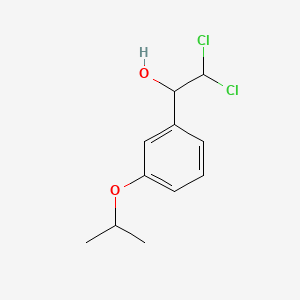
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
